molecular formula C19H13Cl3N2S B2947158 4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine CAS No. 339278-35-2

4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine

Cat. No. B2947158
M. Wt: 407.74
InChI Key: QFLXQLNHHFSJKU-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine, commonly referred to as 4CP, is a synthetic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound composed of four nitrogen atoms and three sulfur atoms. 4CP has several unique and interesting properties that make it a useful tool for scientific research. The synthesis and mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of 4CP are discussed in

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine involves the reaction of 4-chlorobenzaldehyde with thiourea to form 4-chloro-2-mercaptobenzimidazole, which is then reacted with 2,6-dichlorobenzyl chloride to form 2-[(2,6-dichlorobenzyl)sulfanyl]-4-chloro-1H-benzimidazole. This intermediate is then reacted with 4-chloroacetophenone in the presence of a base to form 4-(4-chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine.

Starting Materials
4-chlorobenzaldehyde, thiourea, 2,6-dichlorobenzyl chloride, 4-chloroacetophenone, base

Reaction
4-chlorobenzaldehyde + thiourea → 4-chloro-2-mercaptobenzimidazole, 4-chloro-2-mercaptobenzimidazole + 2,6-dichlorobenzyl chloride → 2-[(2,6-dichlorobenzyl)sulfanyl]-4-chloro-1H-benzimidazole, 2-[(2,6-dichlorobenzyl)sulfanyl]-4-chloro-1H-benzimidazole + 4-chloroacetophenone + base → 4-(4-chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine

Mechanism Of Action

The mechanism of action of 4CP is not fully understood. It is believed to interact with enzymes and other proteins in the body, and it is thought to be involved in the regulation of gene expression and the regulation of cell signaling pathways. It is also believed to be involved in the regulation of metabolism and the regulation of cell cycle progression.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4CP are not fully understood. It is believed to interact with enzymes and other proteins in the body, and it is thought to be involved in the regulation of gene expression and the regulation of cell signaling pathways. It is also believed to be involved in the regulation of metabolism and the regulation of cell cycle progression.

Advantages And Limitations For Lab Experiments

The advantages of using 4CP in laboratory experiments include its low cost, its stability, and its low toxicity. It is also relatively easy to synthesize and can be used in a variety of laboratory experiments. The main limitation of 4CP is its instability in the presence of light and heat, which can lead to the degradation of the compound.

Future Directions

The potential future directions for 4CP include the development of more efficient and cost-effective synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its potential effects on the environment. Additionally, further research is needed to better understand the mechanism of action of 4CP and its biochemical and physiological effects.

Scientific Research Applications

4CP has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, the synthesis of organic compounds, and the study of the structure and function of proteins. It has also been used in the development of new drugs and in the study of the effects of drugs on the body. In addition, 4CP has been used in the study of the effects of environmental pollutants on the body and in the study of the mechanisms of action of drugs.

properties

IUPAC Name

4-[(E)-2-(4-chlorophenyl)ethenyl]-2-[(2,6-dichlorophenyl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2S/c20-14-7-4-13(5-8-14)6-9-15-10-11-23-19(24-15)25-12-16-17(21)2-1-3-18(16)22/h1-11H,12H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLXQLNHHFSJKU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC=CC(=N2)C=CC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC=CC(=N2)/C=C/C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine

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